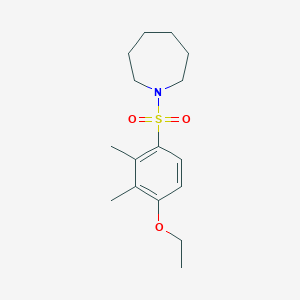
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide, also known as NSC-656240, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide can induce DNA damage and activate the p53 tumor suppressor pathway. Additionally, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is that it has shown promising anticancer activity in vitro. Additionally, the synthesis method for 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is relatively straightforward and can be performed using commercially available reagents. However, one limitation of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the efficacy and safety of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide in vivo.
Orientations Futures
Future research on 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide could focus on determining its efficacy and safety in animal models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide. Other future directions could include exploring the potential of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide as a combination therapy with other anticancer agents. Finally, more research is needed to determine the potential of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide as a therapeutic agent for other diseases beyond cancer.
Méthodes De Synthèse
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 8-aminoquinoline. The resulting intermediate is then reacted with sodium methoxide to yield 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-8-9-15(22-2)16(11-12)23(20,21)19-14-7-3-5-13-6-4-10-18-17(13)14/h3-11,19H,1-2H3 |
Clé InChI |
ONKMZSSCPSIGKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)

![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)
